![molecular formula C8H15N B13460242 4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)
4-Azaspiro[2.6]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Azaspiro[26]nonane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a bicyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azaspiro[2.6]nonane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method is the intramolecular Prins cyclization/Schmidt reaction, which has been used to synthesize azaspiro compounds . This method involves the use of high propargyl alcohol as a raw material, followed by hydroxyl protection and subsequent cyclization .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to the industrial production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Azaspiro[2.6]nonane undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like Oxone® and reducing agents such as hydrogen gas in the presence of a catalyst . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.
Aplicaciones Científicas De Investigación
4-Azaspiro[2.6]nonane has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-Azaspiro[2.6]nonane involves its interaction with specific molecular targets. For instance, spirocyclic oxetanes, including this compound, have been shown to bind to the NAD(P)H:quinone oxidoreductase 1 (NQO1) active site . This enzyme is over-expressed in certain cancer cell lines, and the binding of this compound derivatives can lead to the reduction of benzimidazolequinone and imidazobenzimidazolequinone substrates.
Comparación Con Compuestos Similares
Similar Compounds
1-Azaspiro[4.4]nonane: This compound has a similar spirocyclic structure but with a different ring size.
2-Oxa-6-azaspiro[3.3]heptane: Another spirocyclic compound with an oxygen atom in the ring.
Uniqueness
4-Azaspiro[2.6]nonane is unique due to its specific ring size and the presence of a nitrogen atom in the spirocyclic structure. This gives it distinct chemical and physical properties compared to other spirocyclic compounds.
Propiedades
Fórmula molecular |
C8H15N |
|---|---|
Peso molecular |
125.21 g/mol |
Nombre IUPAC |
4-azaspiro[2.6]nonane |
InChI |
InChI=1S/C8H15N/c1-2-4-8(5-6-8)9-7-3-1/h9H,1-7H2 |
Clave InChI |
WZMBCEGZEJYGDK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC2)NCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,5S,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B13460159.png)
![tert-butyl N-{[(prop-2-en-1-yl)carbamoyl]methyl}carbamate](/img/structure/B13460172.png)
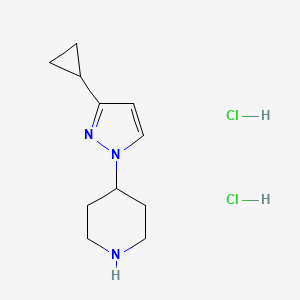
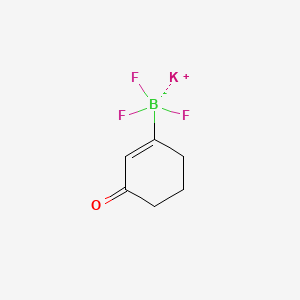
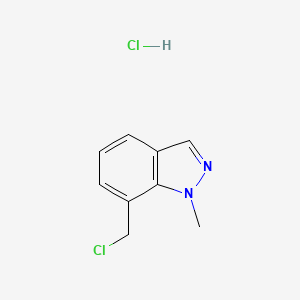
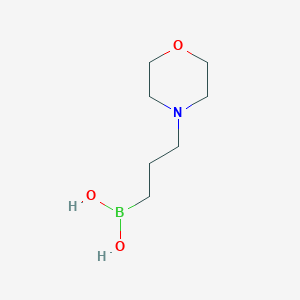
![N-[1-(1,3-benzothiazol-6-yl)ethyl]-2-chloroacetamide](/img/structure/B13460197.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)

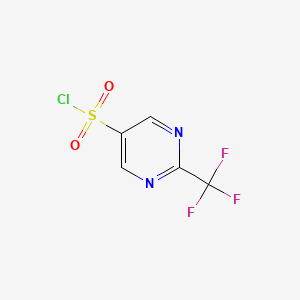
![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)
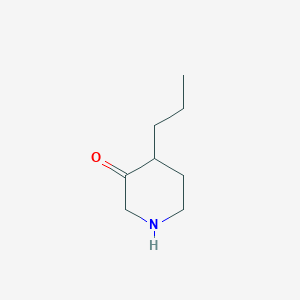
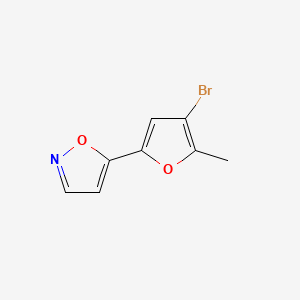
![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)
